molecular formula C13H14ClNO2 B571271 3-(1-Naphthyl)-D-alanine Hydrochloride CAS No. 122745-09-9

3-(1-Naphthyl)-D-alanine Hydrochloride

Cat. No. B571271
M. Wt: 251.71
InChI Key: BKQQPCDQZZTLSE-UTONKHPSSA-N
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Description

Naphyrone is an analog of the psychoactive compound pyrovalerone, characterized by the substitution of the methylphenyl group of pyrovalerone with 2-naphthyl .


Synthesis Analysis

Green synthesis of 3-(1-naphthyl), 4-methyl-3-(1-naphthyl) coumarins and 3-phenylcoumarins has been carried out in one step by reacting 2-hydroxybenzaldehydes and 2-hydroxyacetophenones with 1-naphthylacetic anhydride and phenylacetic anhydride, respectively, using dual-frequency ultrasonication .


Molecular Structure Analysis

Naphyrone 1-naphthyl isomer (hydrochloride) is a structural isomer of naphyrone, having the naphthyl group attached at the 1, rather than 2, position .


Chemical Reactions Analysis

N-(1-Naphthyl)ethylenediamine dihydrochloride is widely used in the quantitative analysis of nitrate and nitrite in water samples by colorimetry. It readily undergoes a diazonium coupling reaction in the presence of nitrite to give a strongly colored azo compound .


Physical And Chemical Properties Analysis

1-Naphthylamine is an organic compound with the formula C10H9N .

Scientific Research Applications

  • Multifunctional Material Systems (MFMS)

    • Summary: 1-Naphthols have been systematically studied for their potential in developing efficient multifunctional material systems (MFMS). These are composite materials with useful properties and good stability .
    • Methods: The study involved the use of different electron-directing groups to understand how the type and position of a substituent influence the reactivity and properties of 1-naphthols .
    • Results: The study found that molecules with substituents in positions 4 and 8 are the least reactive. It also found that for stability and polarizability tensor values, it is more favorable when both substituents are in the same benzene ring .
  • Fluoride Ion Recognition

    • Summary: A Schiff base derived from N-(1-naphthyl)ethylenediamine dihydrochloride, a compound related to 1-Naphthyl compounds, has been used for fluoride ion recognition .
    • Methods: The compound was synthesized and characterized using single crystal X-ray diffraction study and spectroscopy methods including UV–Vis, IR, and NMR spectroscopy .
    • Results: The compound was effectively employed for recognizing fluoride ions in DMSO, forming an association complex. The detection and quantification limits of the compound for fluoride ions are 9.4 μM and 31.2 μM, respectively .
  • Colorimetric Analysis of Arylamine Type of Drugs

    • Summary: The free base of N-(1-naphthyl)ethylenediamine dihydrochloride, known as Bratton–Marshall reagent, is used for colorimetric analysis of arylamine type of drugs .
    • Methods: This compound is an excellent reagent for the measurement of aromatic amines and nitrite ions in aqueous solution using the diazotization-coupling spectrophotometric method .
    • Results: It has been used to functionalize silver nanoparticles for sensing small biomolecules. Its free base forms charge transfer complexes with π-, σ-, and vacant orbital acceptors which exhibit antibacterial activities .
  • Synthesis of Chalcones

    • Summary: About ten numbers of (E)-3-(1-naphthyl)-1-substituted phenyl chalcones have been synthesized using microwave assisted Crossed-Aldol condensation of various acetophenones and 1-naphthaldehyde .
    • Methods: The synthesis was carried out in the presence of Fly-ash:H3PO4 nano catalyst under solvent-free conditions .
    • Results: This methodology produced more than 90% yields .

Safety And Hazards

N-(1-Naphthyl)ethylenediamine dihydrochloride is an irritant. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Research on the biological function, small molecule inhibition, and disease relevance of the three known isoforms of protein kinase D, PKD1, PKD2, and PKD3, has entered a mature development stage .

properties

IUPAC Name

(2R)-2-amino-3-naphthalen-1-ylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2.ClH/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7,12H,8,14H2,(H,15,16);1H/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQQPCDQZZTLSE-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C[C@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659747
Record name 3-Naphthalen-1-yl-D-alanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Naphthyl)-D-alanine Hydrochloride

CAS RN

122745-09-9
Record name 3-Naphthalen-1-yl-D-alanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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